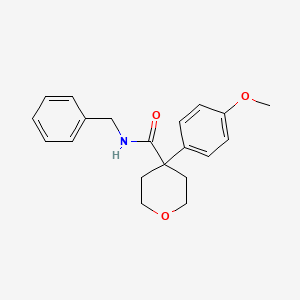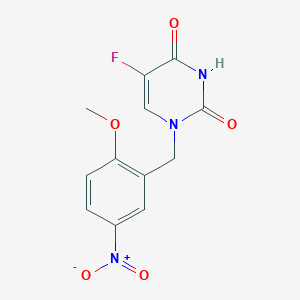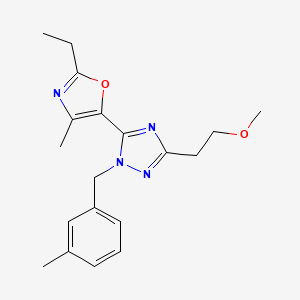
6-methyl-2,4-quinolinedicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2,4-quinolinedicarboxylic acid (MQDA) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, biochemistry, and material science. MQDA is a heterocyclic compound that contains a quinoline ring and two carboxylic acid groups.
Mechanism of Action
The mechanism of action of 6-methyl-2,4-quinolinedicarboxylic acid is not fully understood. However, it is believed that the anti-inflammatory and antioxidant properties of this compound are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-methyl-2,4-quinolinedicarboxylic acid in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. In addition, this compound is relatively easy to synthesize and has a high purity yield. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the accuracy of the results.
Future Directions
There are several future directions for the research on 6-methyl-2,4-quinolinedicarboxylic acid. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the synthesis of new this compound derivatives with improved properties such as increased fluorescence intensity and reduced toxicity. Finally, the use of this compound in the synthesis of new MOFs with unique properties is also an area of interest for future research.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. While more research is needed to fully understand the properties and potential applications of this compound, it is clear that it holds great promise for the future of scientific research.
Synthesis Methods
6-methyl-2,4-quinolinedicarboxylic acid can be synthesized using various methods, including the reaction of 2,4-dichloroquinoline with malonic acid in the presence of a base, the reaction of 2-amino-4-methylquinoline with ethyl oxalate, and the reaction of 2,4-dichloroquinoline with sodium malonate. The most commonly used method for synthesizing this compound is the reaction of 2,4-dichloroquinoline with malonic acid in the presence of a base. This method yields a high purity product and is relatively easy to perform.
Scientific Research Applications
6-methyl-2,4-quinolinedicarboxylic acid has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions such as copper and iron. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs).
properties
IUPAC Name |
6-methylquinoline-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13-9)12(16)17/h2-5H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRZYXIASIYEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4S*)-1-{[(cyclohexylmethyl)amino]carbonyl}-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid](/img/structure/B5624580.png)


![1-(cyclopropylsulfonyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5624595.png)
![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-4-propyl-5-pyrimidinecarboxamide](/img/structure/B5624596.png)


![2-(4-fluorophenyl)-N-(3-pyridin-2-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5624620.png)
![4,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5624621.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-5-methyl-1H-imidazole](/img/structure/B5624624.png)
![8-(4-chloro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624632.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(3-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}-2-hydroxyacetamide dihydrochloride](/img/structure/B5624637.png)
![2-adamantyl[2-(diethylamino)ethyl]methylamine](/img/structure/B5624662.png)
